REACTION_SMILES
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[C:6](=[O:7])([O-:8])[O-:9].[CH:21]1([CH2:27][Br:28])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1.[K+:10].[K+:11].[O:1]=[CH:2][N:3]([CH3:4])[CH3:5].[OH2:29].[OH:12][c:13]1[cH:14][cH:15][c:16]([CH:17]=[O:18])[cH:19][cH:20]1>>[O:12]([c:13]1[cH:14][cH:15][c:16]([CH:17]=[O:18])[cH:19][cH:20]1)[CH2:27][CH:21]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCC1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=Cc1ccc(O)cc1
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Name
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|
Type
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product
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Smiles
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O=Cc1ccc(OCC2CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |